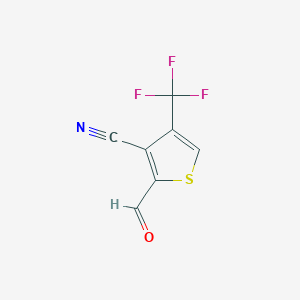

2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile” is a chemical compound with the CAS Number: 2243516-48-3 . It has a molecular weight of 205.16 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Molecular Structure Analysis

The InChI code for “2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile” is 1S/C7H2F3NOS/c8-7(9,10)5-3-13-6(2-12)4(5)1-11/h2-3H .Chemical Reactions Analysis

While specific chemical reactions involving “2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile” are not mentioned in the search results, thiophene derivatives are known to be involved in a variety of reactions. For instance, they can be used as substrates in the palladium-Tedicyp catalyzed Suzuki coupling reaction with different aryl bromides .Aplicaciones Científicas De Investigación

Structural Characterization and Material Properties

- Thiophene-Based Imine Compounds : Thiophene-based imine compounds derived from 2-amino-4-phenylthiophene-3-carbonitrile and similar structures have been studied for their structural characteristics, electrochemical, photophysical, and thermal properties. These compounds demonstrate significant interactions within their structures, stabilized by various contacts. Their electrochemical and photoluminescence properties, as well as thermal stability, have been investigated, indicating potential applications in material science and electronic devices (Yildiz et al., 2017).

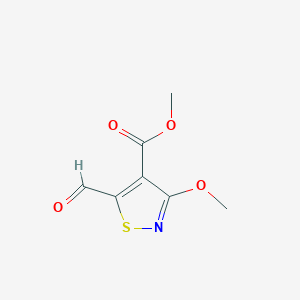

Synthesis of Novel Compounds

- Pyrrolobenzo[b]thieno[1,4]diazepines Synthesis : Research shows the conversion of structures related to 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile into pyrrolobenzo[b]thieno[1,4]diazepines, demonstrating the compound's versatility as a synthon in synthesizing complex molecular structures (El-Kashef et al., 2007).

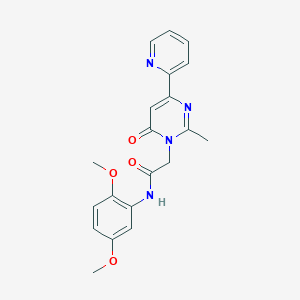

Electrochemical and Photophysical Applications

- Electrochromic Properties of Polymers and Co-polymers : The synthesis of new derivatives related to 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile and the investigation of the electrochromic properties of their homopolymers and co-polymers suggest potential applications in electrochromic devices (ECD) due to their stability, fast response time, and good optical contrast (Abaci et al., 2016).

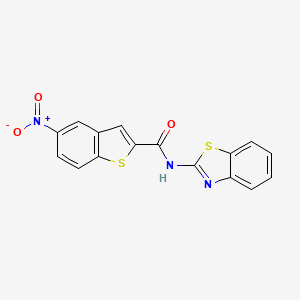

Drug Design and Biological Activities

- Antifungal Activities and Drug Design : Some derivatives related to 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile have been screened for their antifungal activities and used in computer-aided drug design studies. These studies aim to predict structural characteristics that influence the biological activities of these compounds, providing insights into the synthesis of new derivatives with improved therapeutic potential (Scotti et al., 2012).

Optical Properties and Solid-State Emission

- Optical Properties and Solid-State Emission of Poly(thiophene)s : Postfunctionalization of poly(3-hexylthiophene) with various functional groups, including those related to 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile, allows systematic study of electronic and steric effects on optical and photophysical properties. This research aids in understanding how molecular control can tune optical properties and enhance solid-state emission, relevant for applications in optoelectronics and display technologies (Li et al., 2002).

Safety And Hazards

Propiedades

IUPAC Name |

2-formyl-4-(trifluoromethyl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NOS/c8-7(9,10)5-3-13-6(2-12)4(5)1-11/h2-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPSYEYFIMOVKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C=O)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428800.png)

![(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2428805.png)

![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)

![5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one](/img/structure/B2428810.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2428811.png)

![N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428820.png)